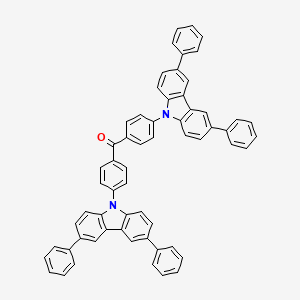

Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone

Description

Properties

Molecular Formula |

C61H40N2O |

|---|---|

Molecular Weight |

817.0 g/mol |

IUPAC Name |

bis[4-(3,6-diphenylcarbazol-9-yl)phenyl]methanone |

InChI |

InChI=1S/C61H40N2O/c64-61(45-21-29-51(30-22-45)62-57-33-25-47(41-13-5-1-6-14-41)37-53(57)54-38-48(26-34-58(54)62)42-15-7-2-8-16-42)46-23-31-52(32-24-46)63-59-35-27-49(43-17-9-3-10-18-43)39-55(59)56-40-50(28-36-60(56)63)44-19-11-4-12-20-44/h1-40H |

InChI Key |

KOPHQWPPDCXHIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C(=O)C7=CC=C(C=C7)N8C9=C(C=C(C=C9)C1=CC=CC=C1)C1=C8C=CC(=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling with Palladium Catalysts

The most common approach involves reacting 3,6-dibromocarbazole with phenylboronic acid under palladium catalysis. Key variations in reaction conditions are summarized below:

Mechanistic Insights : The Suzuki-Miyaura reaction proceeds via oxidative addition of 3,6-dibromocarbazole to palladium, followed by transmetallation with phenylboronic acid and reductive elimination to form the C–C bond. The choice of phosphine ligands (e.g., tri(o-tolyl)phosphine) enhances catalytic activity by stabilizing the palladium intermediate.

Purification : Crude products are typically rinsed with water, extracted with toluene, and purified via column chromatography (silica gel, toluene/hexane). Recrystallization from dichloromethane/hexane yields colorless crystals.

Preparation of this compound

The target compound is synthesized by coupling 3,6-diphenylcarbazole with a benzophenone-derived core. Two primary strategies are employed:

Ullmann-Type Coupling with Aryl Halides

Aryl halides (e.g., 4,4'-dibromobenzophenone) react with 3,6-diphenylcarbazole under copper or palladium catalysis:

Reaction Conditions :

- Catalyst : CuSO₄·5H₂O or Pd(OAc)₂

- Base : K₂CO₃

- Solvent : Tridecane or toluene

- Temperature : 230°C (24h)

Example Protocol :

Buchwald-Hartwig Amination

This method links carbazole moieties to a benzophenone core via C–N bond formation:

Reaction Conditions :

- Catalyst : Pd₂(dba)₃, Tri-t-butylphosphine

- Base : NaOtBu

- Solvent : Toluene

- Temperature : 110°C (10h)

Mechanism : Oxidative addition of the aryl bromide to palladium is followed by ligand exchange and reductive elimination to form the C–N bond.

Purification : Column chromatography (toluene) and recrystallization (dichloromethane/hexane) yield high-purity product.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Catalyst Selection

Characterization and Quality Control

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms aryl proton environments (δ 7.2–8.3 ppm for carbazole and phenyl groups).

- High-Performance Liquid Chromatography (HPLC) : Purity >99% is achievable after recrystallization.

Industrial-Scale Considerations

Cost-Effective Catalysis

Recycling palladium catalysts via immobilized systems (e.g., Pd on carbon) reduces production costs.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce functional groups like nitro, amino, or halogen groups .

Scientific Research Applications

Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone, also known as 1360642-12-1, is a chemical compound with a molecular weight of 816.98 . It has applications as a host material in organic light-emitting diodes (OLEDs) .

Key Properties

- Molecular Formula:

- Molecular Weight: 816.98

- CAS Number: 1360642-12-1

- HOMO: -5.77 eV

- LUMO: -2.25 eV

- FL: 438 nm (in Toluene)

- Physical State: Solid

- Appearance: Pale green solid

Applications in Scientific Research

This compound is primarily used as a host material in OLEDs . Research has been done on similar compounds, such as 3,8Bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline, for phosphorescent OLEDs . Additionally, related materials like 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene have been explored as solution-processable host materials for organic light-emitting diodes employing thermally activated delayed fluorescence .

Safety and Handling

This chemical is intended for laboratory purposes and should not be used in the production of pharmaceuticals, cosmetics, or food additives . It should be stored sealed in a dry environment at room temperature . Always handle with specialized knowledge and experience, taking appropriate safety precautions .

** vendors**

- Bldpharm.com

- Hoffmanchemicals.com

- Ambeed.com

- Chemfish.com

- Bidepharm.com

Mechanism of Action

The mechanism of action of Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various electronic and photophysical processes, making it suitable for use in optoelectronic devices. The molecular targets include electron and hole transport layers in OLEDs, where the compound facilitates efficient charge transport and light emission .

Comparison with Similar Compounds

Substituent Effects on Carbazole Moieties

Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)methanone (Compound 20)

- Substituents : 3,6-Di-tert-butyl groups on carbazole.

- Properties :

- Solubility : Superior solubility in organic solvents (e.g., toluene, chlorobenzene) due to bulky tert-butyl groups .

- Thermal Stability : Higher decomposition temperature (Td = 507°C) and glass transition temperature (Tg = 289°C) compared to diphenyl analogs .

- TADF Performance : Reduced ΔEST (0.05 eV) in analogs like AnMtCz, enabling near-unity exciton utilization in OLEDs .

Bis(4-(3,6-dimethoxy-9H-carbazol-9-yl)phenyl)methanone

- Substituents : 3,6-Dimethoxy groups on carbazole.

- Synthesis: Prepared via nucleophilic substitution with 4,4-difluorobenzophenone, yielding a yellow solid after purification .

Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone (Px2BP)

- Substituents: Phenoxazine instead of carbazole.

- Properties: Donor Strength: Phenoxazine is a stronger electron donor than carbazole, leading to a smaller ΔEST (0.08–0.18 eV) and enhanced TADF efficiency . Device Performance: Green TADF emitters like Px2BP achieve external quantum efficiencies (EQE) up to 20% in non-doped OLEDs .

Positional Isomerism and Core Modifications

3,6-Bis(3,6-diphenyl-9H-carbazol-9-yl)-9H-xanthen-9-one (33PCX)

- Structure: Xanthenone core replaces benzophenone.

- Quantum Calculations: Isomers (1,6-, 2,6-, 3,6-substituted) show distinct electronic distributions; 3,6-substitution optimizes intramolecular charge transfer .

Thermal and Morphological Stability

*Estimated based on structural analogs.

Device Performance Metrics

*Predicted based on substituent effects.

Q & A

Basic Question: What are the common synthetic routes for Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or Ullmann-type coupling. For example, carbazole derivatives are reacted with aryl ketones using Lewis acids (e.g., AlCl₃) in dichloromethane at 0–20°C . A two-step approach may include:

N-alkylation : Carbazole is treated with 4-fluoroacetophenone in DMSO with K₂CO₃ at 135°C to form intermediates .

Acylation : The intermediate undergoes Friedel-Crafts reaction with methanone precursors (e.g., 4-fluorobenzoyl chloride) in CH₂Cl₂ with AlCl₃ .

Optimization involves adjusting stoichiometry (e.g., excess AlCl₃ for higher yields) and solvent polarity (DMSO vs. DMF) to control reaction rates .

Basic Question: How is purity ensured during the synthesis of carbazole-based methanone derivatives?

Methodological Answer:

Purification methods depend on solubility and byproduct complexity:

- Recrystallization : Tert-butyl methyl ether (TBME) is used for intermediates, yielding light brown solids with >95% purity .

- Column chromatography : Silica gel with cyclohexane:EtOAc (97:3) resolves polar byproducts, achieving 79% purity for nitrophenyl-substituted analogs .

- Washing protocols : Post-reaction mixtures are washed with brine and dried over MgSO₄ to remove residual catalysts .

Advanced Question: How do electron-withdrawing/donating substituents on the phenyl rings affect the compound’s electronic properties?

Methodological Answer:

Substituents alter the HOMO-LUMO gap and charge transport:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) : Reduce HOMO levels by 0.3–0.5 eV, enhancing electron mobility in OLEDs. Confirmed via cyclic voltammetry .

- Electron-donating groups (e.g., -OCH₃) : Increase HOMO levels, favoring hole transport. X-ray crystallography shows planarization of carbazole units with -OCH₃, improving π-π stacking .

- Steric effects : Bulky groups (e.g., mesityl) reduce crystallinity but improve thermal stability (T₅% degradation >400°C) .

Advanced Question: What strategies address poor solubility in organic solvents during device fabrication?

Methodological Answer:

Solubility challenges arise from extended π-conjugation. Solutions include:

- Side-chain engineering : Introducing alkyl chains (e.g., tert-butyl) increases solubility in THF and chlorobenzene .

- Co-solvent systems : DMSO:THF (1:3) dissolves polar intermediates at 60°C .

- Sonication : 30-minute sonication in warm DMF disrupts aggregates, achieving 10 mg/mL solubility .

Advanced Question: How are contradictory yield data resolved when scaling up reactions?

Methodological Answer:

Yield discrepancies (e.g., 64.5% vs. 38% in similar conditions) arise from:

- Catalyst activity : Fresh vs. recycled AlCl₃ impacts acylation efficiency .

- Oxygen sensitivity : Reactions under inert atmosphere (N₂) improve yields by 15–20% for air-sensitive intermediates .

- Temperature gradients : Larger batches require controlled heating (e.g., oil bath vs. microwave) to maintain 135°C ±2°C .

Basic Question: What analytical techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.32–8.21 ppm and ketone carbonyls at δ 190–200 ppm .

- X-ray crystallography : Resolves dihedral angles between carbazole and phenyl rings (e.g., 15–20° tilt) .

- HRMS : Molecular ion peaks at m/z 816.187 confirm the parent structure .

Advanced Question: How are reaction conditions optimized for regioselective functionalization?

Methodological Answer:

Regioselectivity at the carbazole 3,6-positions is controlled by:

- Directing groups : Bromine at C3/C6 directs cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .

- Catalyst choice : Pd(PPh₃)₄ vs. Pd₂(dba)₃ affects coupling efficiency (70% vs. 85% yield) .

- Solvent polarity : DMF promotes mono-substitution, while toluene favors bis-substitution .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.